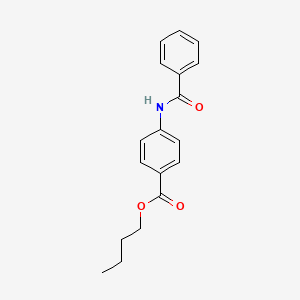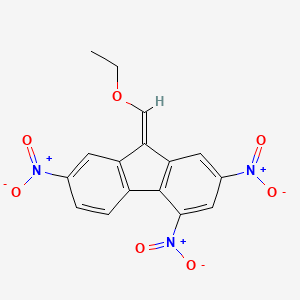![molecular formula C14H10Cl2N2O2 B11542366 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 87444-17-5](/img/structure/B11542366.png)
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound derived from the condensation of 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions. This particular compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azomethine group (C=N), converting it to an amine (C-NH).
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
Comparison: N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both hydroxyl and dichlorophenyl groups, which can enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with metal ions and biological targets.
Properties
CAS No. |
87444-17-5 |
|---|---|
Molecular Formula |
C14H10Cl2N2O2 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-6-5-9(7-12(11)16)8-17-18-14(20)10-3-1-2-4-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
LMXQYJUMOFOCAJ-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)

![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)

![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11542325.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)

